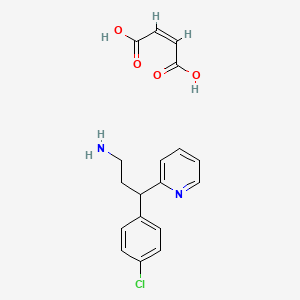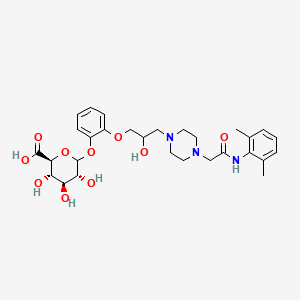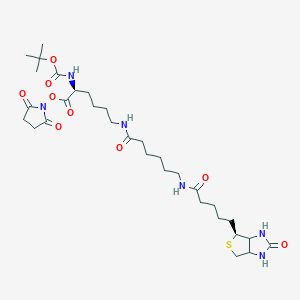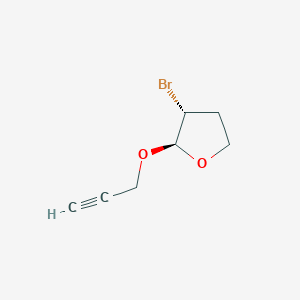
(S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number or IUPAC name. It may also include information about its natural occurrence or synthesis .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve multiple steps, each with its own reactants and conditions .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the conditions needed for the reaction, and the products formed .Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, and reactivity. These properties can give insights into how the compound behaves under different conditions .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Pharmacological Characterization
(S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline and its derivatives have been synthesized and characterized for their role as dopamine receptor ligands. These compounds have shown potential in biochemical endpoints in membrane homogenates prepared from rat corpus striatum, indicating their relevance in neurological research (Charifson et al., 1988).
2. Racemization Process for Key Intermediate
The compound has been studied for its racemization process, which is significant in preparing the urinary antispasmodic drug solifenacin. This research is crucial for the industrial recycling of the R enantiomer resulting from classical resolution used to obtain the S enantiomer on a large scale (Bolchi et al., 2013).
3. Estrogen Receptor Modulators
Tetrahydroisoquinoline derivatives have been identified as selective estrogen receptor modulators (SERMs), displaying potencies and antagonist behaviors in various assays. This is important in the development of drugs targeting estrogen receptors (Renaud et al., 2003).
4. Neuroprotective Effects
(S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline has shown neuroprotective effects against dopaminergic neurotoxins in cultured rat mesencephalic neurons. This points to its potential use in developing treatments for neurodegenerative diseases like Parkinson's disease (Kotake et al., 2005).
5. Anticancer Properties
Derivatives of this compound have been synthesized and evaluated for their anticancer properties. For example, substituted 1,2,3,4-tetrahydroisoquinolines have shown potential as anticancer agents, emphasizing the importance of this compound in cancer research (Redda et al., 2010).
6. Local Anesthetic Activity and Toxicity Studies
There's also research focusing on the local anesthetic activity, acute toxicity, and structure-toxicity relationship in series of synthesized 1-Aryltetrahydroisoquinoline alkaloid derivatives, which is significant for understanding the therapeutic and adverse effects of these compounds (Azamatov et al., 2023).
Safety And Hazards
Eigenschaften
CAS-Nummer |
1217607-42-5 |
|---|---|
Produktname |
(S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline-d5 |
Molekularformel |
C₁₅H₁₀D₅N |
Molekulargewicht |
214.32 |
Synonyme |
(1S)-1,2,3,4-Tetrahydro-1-(phenyl-d5)isoquinoline; _x000B_(+)-1-(Phenyl-d5)-1,2,3,4-tetrahydroisoquinoline; (S)-(+)-1-(Phenyl-d5)-1,2,3,4-tetrahydroisoquinoline; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-{4-[(1Z)-1,2-Diphenylbut-1-en-1-yl]phenoxy}ethyl)(methyl)amino]-2-oxoethyl acetate](/img/structure/B1140648.png)
![N-Boc-4-[bis(2-hydroxyethyl)amino]-L-phenylalanine Methyl Ester](/img/structure/B1140649.png)
![(2R,3R,4S,5R)-2-(2-amino-4-methoxypyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1140650.png)
![7-[(3As,4R,6R,6aS)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-methoxypyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1140651.png)
![7-[(3Ar,4R,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-chloropyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1140652.png)





![(2s,3s,5s)-5-[(N-Formyl-L-Leucyl)oxy]-2-Hexyl-3-Hydroxyhexadecanoic Acid](/img/structure/B1140662.png)

